2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Physical chemistry Solid-state stability Pharmaceutical formulation

Researchers often face supply inconsistencies with mono-brominated thiophene analogs that lack orthogonal reactivity. 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone (CAS 81216-95-7) resolves this by providing two distinct electrophilic sites-an aryl bromide and an α-bromoacetyl group-for controlled, sequential Pd-catalyzed couplings and nucleophilic substitutions. This enables efficient construction of thienyl-thiazole libraries and bridged N-heterocycles without intermediate purification bottlenecks. Key supply advantages include: • Consistent 97%+ purity by GC, minimizing side reactions in cross-coupling cascades. • Solid form with a 54-56 °C melting point for stable ambient storage and precise weighing. • Dual reactive handles eliminate the need to source and validate multiple mono-functional intermediates.

Molecular Formula C6H4Br2OS
Molecular Weight 283.97 g/mol
CAS No. 81216-95-7
Cat. No. B1273833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone
CAS81216-95-7
Molecular FormulaC6H4Br2OS
Molecular Weight283.97 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)C(=O)CBr
InChIInChI=1S/C6H4Br2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2
InChIKeyHGPTXIHDLCSSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone: High-Purity α-Bromoketone for Synthesis


2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone (CAS 81216-95-7) is a brominated heterocyclic ketone that belongs to the α-bromoketone class of compounds . Its molecular framework consists of a thiophene ring substituted with a bromine atom at the 3-position and a bromoacetyl group at the 2-position, rendering it a versatile building block for the construction of complex organic molecules . The compound is characterized by its solid physical form at ambient temperature, with a reported melting point range of 54–56 °C and a minimum purity specification of 97% as determined by gas chromatography . These attributes position it as a strategic intermediate in medicinal chemistry, agrochemical research, and the development of heterocyclic libraries.

Reactivity
Dual bromine sites (α-bromoacetyl + ring Br) enable orthogonal functionalization
Purity grade
High GC purity specification supports reproducible synthesis and minimizes side reactions
Physical form
Crystalline solid with defined melting point; cold storage recommended for long-term integrity

Risks of Generic Substitution in Synthetic Workflows


Substituting 2-bromo-1-(3-bromo-2-thienyl)-1-ethanone with structurally related analogs such as 2-bromo-1-(thiophen-2-yl)ethanone (CAS 10531-41-6) or 2-acetyl-3-bromothiophene (CAS 42877-08-7) introduces substantial risks to reaction outcomes, material handling, and supply chain reliability [1]. The target compound features two distinct bromine sites—a ring-bound bromine atom and an α-bromoacetyl moiety—whereas analogs possess only one reactive center, fundamentally altering electrophilic character, regioselectivity in cross-coupling cascades, and the scope of accessible downstream products [2]. Furthermore, differences in physical properties, such as the higher melting point of 2-bromo-1-(3-bromo-2-thienyl)-1-ethanone compared to its mono-brominated counterparts, directly impact storage requirements and formulation behavior, making direct replacement without re-optimization of synthetic protocols inadvisable [1].

Target: 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone
vs. 2-Bromo-1-(thiophen-2-yl)ethanone (CAS 10531-41-6)
Mono-bromo side-chain analog lacks ring bromine, altering electrophilic profile and limiting sequential cross-coupling pathways.
Target: 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone
vs. 2-Acetyl-3-bromothiophene (CAS 42877-08-7)
Ring-brominated acetyl analog lacks the α-bromoacetyl group, preventing nucleophilic substitution and altering melting point/storage behavior.

Procurement Evidence Guide


Enhanced Solid-State Stability

The melting point of 2-bromo-1-(3-bromo-2-thienyl)-1-ethanone is reported as 54–56 °C, which is significantly higher than the melting ranges of its closest monobrominated analogs: 2-bromo-1-(thiophen-2-yl)ethanone (29–33 °C) [1] and 2-acetyl-3-bromothiophene (38–41 °C) . This 25 °C elevation in melting point relative to the monobrominated side-chain analog and 16 °C elevation relative to the ring-brominated acetyl analog is attributed to the increased molecular mass and additional intermolecular forces arising from the presence of two bromine atoms, which collectively enhance crystal lattice energy .

Solid-State Stability
Head-to-head
MP 54–56°C (target) vs. 29–33°C (side-chain analog) and 38–41°C (ring-bromo acetyl analog). Elevation of 25°C and 16°C.
Reported higher melting point may support improved storage stability and reduced batch-to-batch variability.
Vendor specs and literature; attributed to dual bromine intermolecular forces.
Physical chemistry Solid-state stability Pharmaceutical formulation

Orthogonal Reactivity from Dual Bromine Sites

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone contains two distinct electrophilic bromine atoms: one at the α-position of the ethanone moiety and another at the 3-position of the thiophene ring . In contrast, 2-bromo-1-(thiophen-2-yl)ethanone (CAS 10531-41-6) lacks a ring bromine, and 2-acetyl-3-bromothiophene (CAS 42877-08-7) lacks the α-bromoacetyl group [1][2]. Electrochemical studies on related dibrominated thiophene systems indicate that bromine atoms at different ring positions exhibit distinct reduction potentials; for example, in 4,5-dibromo-2-acetylthiophene, the C–Br bond at the 5-position undergoes electrochemical cleavage prior to keto group reduction, while the 4-position bromine remains unaffected under identical conditions [3].

Reactive Sites
Class-level inference
2 reactive Br sites (α-bromoacetyl + ring Br) vs. 1 Br site in each monobrominated analog — 100% more reactive centers.
Dual electrophilic sites enable sequential functionalization without additional protection/deprotection steps.
Based on molecular structure comparison; electrochemical cleavage studies support distinct reactivity.
Synthetic methodology Cross-coupling Heterocyclic chemistry

High GC Purity Minimizes Byproduct Formation

Commercial specifications for 2-bromo-1-(3-bromo-2-thienyl)-1-ethanone include a minimum purity of 97% as determined by gas chromatography (GC) . This level of purity is critical for applications in palladium-catalyzed cross-coupling reactions, where even trace impurities can poison catalysts or lead to undesired side products. While purity data for comparator compounds are similarly available from multiple vendors, the consistency of the 97% GC specification across reputable suppliers reduces the need for additional in-house purification and ensures reproducibility in synthetic sequences.

GC Purity
Cross-study comparable
≥97% (GC)
Reported high purity may reduce catalyst poisoning risk and minimize side-product formation in cross-coupling reactions.
Vendor-specified; comparable to or exceeds ≥95% for side-chain analog.
Quality control Analytical chemistry Process chemistry

Refrigerated Storage Preserves Integrity

Vendor technical documentation specifies that 2-bromo-1-(3-bromo-2-thienyl)-1-ethanone should be stored long-term at 2–8 °C to maintain chemical integrity . This refrigerated storage requirement is consistent with the behavior of other α-bromoketones, which are prone to hydrolysis and thermal decomposition if left at ambient temperature for extended periods. Adherence to these storage conditions is essential for laboratories that maintain inventory for multi-year research programs, as improper storage can lead to degradation and the need for costly re-procurement or re-synthesis.

Storage Condition
Supporting evidence
2–8°C (long-term)
Refrigerated storage preserves chemical integrity; cold-chain planning reduces degradation risk for multi-year research programs.
Vendor guidelines; α-bromoketones prone to hydrolysis at ambient temperature.
Stability Logistics Inventory management

Optimal Application Scenarios


Heterocyclic Scaffold Diversification

The dual electrophilic sites of 2-bromo-1-(3-bromo-2-thienyl)-1-ethanone make it an ideal precursor for the synthesis of bridged nitrogen heterocycles and thienyl-thiazole derivatives [1]. Its α-bromoacetyl group undergoes nucleophilic substitution with bidentate nucleophiles such as 2-aminothiazoles, 2-aminopyridines, and thiocarbamoyl compounds to yield diverse heterocyclic scaffolds. These scaffolds have demonstrated radical scavenging activity in ABTS antioxidant assays, with certain derivatives showing promising antioxidant potential [1].

Cross-Coupling for Anticancer and Agrochemical Leads

The presence of both an aryl bromide and an α-bromoketone allows this compound to participate in sequential palladium-catalyzed cross-coupling reactions [1][2]. The ring-bound bromine can undergo Suzuki coupling with aryl boronic acids to introduce aromatic diversity, while the α-bromoacetyl group can be subsequently functionalized via nucleophilic substitution. This orthogonal reactivity is particularly valuable in medicinal chemistry for the construction of focused libraries of anticancer agents and herbicides [2].

Organotellurium Reagent Precursor

α-Bromoketones of the thiophene class undergo room-temperature oxidative addition to elemental tellurium and aryltellurium(II) bromides to yield (2-thiophenoylmethyl)tellurium(IV) dibromides [3]. The electronic influence of the thiophene heteroaromatic moiety on the solid-state structures of these tellurium complexes has been studied, revealing unexpected transoidal ligand orientations that arise from electronic repulsion between thiophene moieties and steric effects of bromo ligands [3].

Conductive Polymer and Semiconductor Intermediate

Thiophene-based bromoacetyl compounds serve as key intermediates in the production of conductive polymers and organic semiconductors [1]. The bromoacetyl group provides a handle for further functionalization, while the thiophene core contributes to electronic and structural diversity in target molecules [1]. Such materials are essential for advanced electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Application
Selection Property
Validation Focus
Heterocyclic scaffold diversification
Dual electrophilic reactivity (α-bromoacetyl + ring Br)
Synthesis of bridged N-heterocycles and thienyl-thiazole libraries; radical scavenging assay context
Cancer research and herbicide lead discovery
Sequential palladium-catalyzed cross-coupling capability
Orthogonal Suzuki coupling / nucleophilic substitution for scaffold diversification in biological evaluation
Organotellurium reagent precursor
α-bromoketone telluration reactivity
Synthesis of (2-thiophenoylmethyl)tellurium(IV) dibromides for structural and electronic studies
Conductive polymer and semiconductor intermediate
Thiophene-based electronic building block
Functionalized thiophene precursors for OLEDs and organic photovoltaic research

Technical Documentation Hub

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